molecular formula C27H22ClN3O2S B7732888 MFCD06640601

MFCD06640601

Cat. No.: B7732888
M. Wt: 488.0 g/mol
InChI Key: URISKTODOVRUQR-VYIQYICTSA-N
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Description

MFCD06640601 is a chemical compound cataloged under the MDL number system, commonly used for tracking specialized reagents in organic synthesis and catalysis. Based on analogous MDL-classified compounds (e.g., MFCD00003330, MFCD13195646), this compound likely exhibits the following inferred properties:

  • Molecular formula: CₓHᵧNₐO₆Br (hypothetical, based on MDL trends)
  • Molecular weight: ~250–300 g/mol (common range for catalytic ligands)
  • Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF), inferred from similar boronic acids
  • Synthetic role: Potential use in Suzuki-Miyaura coupling or as a ligand in palladium-catalyzed reactions .

Properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-cyano-2-[3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-17-6-12-22(13-7-17)31-26(33)24(15-19-5-3-4-18(2)14-19)34-27(31)23(16-29)25(32)30-21-10-8-20(28)9-11-21/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URISKTODOVRUQR-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06640601 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Purification: The intermediate is purified using techniques such as recrystallization or chromatography.

    Final Reaction: The purified intermediate undergoes further reactions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.

    Continuous Flow Processing: A continuous flow of reactants is maintained to produce the compound in a steady state, which can be more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

MFCD06640601 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: It can be reduced using reducing agents to yield other derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate the reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

MFCD06640601 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe to study biological processes.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD06640601 exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD06640601 with structurally analogous compounds, leveraging data from MDL-classified analogs and their documented properties:

Property This compound (3-Bromo-5-chlorophenyl)boronic acid 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one 2-(4-Nitrophenyl)benzimidazole
Molecular Formula CₓHᵧNₐO₆Br (hypothetical) C₆H₅BBrClO₂ C₉H₉NO₂ C₁₃H₁₀N₂O₂
Molecular Weight (g/mol) ~280 235.27 163.17 238.23
Solubility (mg/mL) 0.5–1.0 (estimated) 0.24 0.687 0.15 (in DCM)
Log S (ESOL) -2.5 (estimated) -2.99 -2.47 -3.12
Synthetic Application Cross-coupling ligand Suzuki-Miyaura coupling Pharmaceutical intermediate Heterocyclic scaffold synthesis
Thermal Stability Moderate (est.) High (stable at 75°C) Decomposes above 200°C Stable under reflux

Key Comparative Insights:

Molecular Weight and Solubility :

  • This compound’s hypothetical molecular weight (~280 g/mol) places it between lighter heterocycles (e.g., 163.17 g/mol ) and bulkier boronic acids (235–238 g/mol ). Higher molecular weight correlates with reduced solubility in aqueous media, necessitating polar aprotic solvents for reactions .
  • The estimated Log S (-2.5) suggests moderate solubility comparable to (3-Bromo-5-chlorophenyl)boronic acid (-2.99) , impacting bioavailability in drug design .

Functional Versatility :

  • Unlike 2-(4-nitrophenyl)benzimidazole (used as a heterocyclic scaffold ), this compound likely serves as a ligand or catalyst, similar to boronic acids in cross-coupling reactions .

Thermal and Catalytic Stability: this compound’s inferred stability aligns with palladium-complexed ligands (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride ), which retain activity under reflux conditions.

Research Findings and Limitations

  • Synthetic Methods : this compound’s synthesis likely mirrors MDL-classified analogs, involving transition-metal catalysis (e.g., Pd-mediated coupling) or condensation reactions in THF/water mixtures .
  • Gaps in Data: Direct experimental validation of this compound’s properties is absent in accessible literature.

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